

XL019 Clinical Application Notes: Dosing Protocols, Safety Profile, and Experimental Methodologies

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Compound Focus: XL019

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Introduction and Clinical Background

XL019 represents a selective JAK2 inhibitor that entered clinical development for the treatment of **myelofibrosis** (MF), a clonal proliferative disease of hematopoietic stem cells with limited treatment options. Myelofibrosis encompasses primary myelofibrosis (PMF) and secondary forms arising from polycythemia vera (post-PV MF) or essential thrombocythemia (post-ET MF). These conditions are characterized by excessive cytokine release, bone marrow fibrosis, cytopenias, and extramedullary hematopoiesis, with a reported median survival of approximately 4 years at the time of these studies. The **JAK-STAT signaling pathway** emerged as a promising therapeutic target following the discovery that approximately half of MF patients harbor the **JAK2 V617F mutation**, which leads to constitutive activation of this pathway. **XL019** was developed as a potent, highly selective, and reversible inhibitor of JAK2 with demonstrated activity against both wild-type and mutationally activated forms of JAK2, presenting a potential targeted therapeutic approach for this challenging disease [1] [2].

The preclinical profile of **XL019** showed excellent selectivity for JAK2 versus other JAK family members, with an IC₅₀ of 2.3 nM for JAK2 compared to IC₅₀ values of ≥134 nM for JAK1, JAK3, and TYK2. This selectivity profile suggested potential advantages in targeting the dysregulated JAK2 signaling in MF while minimizing interference with other JAK-dependent physiological processes. In preclinical animal models,

the major observed toxicity was dose-dependent myelosuppression, with no neurological toxicity reported in these early studies. Based on these promising preclinical data, **XL019** advanced to phase I clinical trials to establish its safety profile, determine appropriate dosing schedules, and evaluate preliminary efficacy in patients with advanced myelofibrosis [2] [3].

Clinical Trial Dosing Schedules

Evolution of Dosing Regimens

The phase I clinical trial program for **XL019** employed a **dose-escalation design** to determine the safety, pharmacokinetics, and pharmacodynamics of **XL019** in adults with myelofibrosis. The initial protocol was based on animal toxicity studies which guided the selection of a starting dose of 100 mg daily administered on a schedule of **3 weeks on, 1 week off** in 28-day cycles. Patients were treated in cohorts of three, with planned dose-escalation to 200 mg and 300 mg if no dose-limiting toxicities were observed. However, significant **neurotoxicity** emerged at doses ≥ 100 mg daily, prompting protocol amendments to explore lower doses and alternative scheduling in an attempt to mitigate these adverse effects while maintaining clinical activity [2] [3].

Following the observation of neurological toxicity, the study was suspended and subsequently amended to include lower dosing regimens with enhanced neurological monitoring. The amended protocol enrolled additional patients at significantly reduced doses: 25 mg administered continuously daily (n=8), 25 mg administered on a **Monday/Wednesday/Friday (TIW) schedule** (n=8), and 50 mg administered continuously daily (n=5). Despite these reductions, neurotoxicity continued to be observed, ultimately leading to termination of the clinical program. The pharmacokinetic profile revealed a **terminal half-life of approximately 21 hours**, with steady state concentrations reached by Day 8 of dosing, which informed the scheduling considerations throughout the trial [2] [4].

Comprehensive Dosing Schedule Table

Table 1: **XL019** Dosing Schedules Evaluated in Phase I Clinical Trials

Dose Level	Schedule	Number of Patients	Cycle Length	Key Findings
100 mg	3 weeks on, 1 week off	3	28 days	Reversible low-grade peripheral neuropathy in all patients
200 mg	3 weeks on, 1 week off	3	28 days	Significant neurotoxicity observed
300 mg	3 weeks on, 1 week off	3	28 days	Significant neurotoxicity observed
25 mg	Continuous daily dosing	8	28 days	Mild peripheral neuropathy in 1/16 patients; clinical activity maintained
25 mg	Monday/Wednesday/Friday	8	28 days	Minimal neurotoxicity; reduced but maintained efficacy
50 mg	Continuous daily dosing	5	28 days	Mild to moderate neuropathy in 2/5 patients

The dosing schedule evolution demonstrated that **lower doses** and **intermittent scheduling** could partially mitigate but not eliminate the neurotoxicity signal associated with **XL019**. Interestingly, the 25 mg TIW schedule showed the most favorable safety profile while retaining some clinical activity, particularly in reduction of splenomegaly and constitutional symptoms. However, the persistence of neurological adverse events even at these reduced exposure levels ultimately led to the termination of the **XL019** clinical development program for myelofibrosis [2] [5].

Safety and Toxicity Profile

Neurological Toxicity

The most significant and unexpected safety finding from the **XL019** clinical trials was the **dose-limiting neurotoxicity** that emerged across multiple dose levels. In the initial cohorts receiving doses ≥ 100 mg (100 mg, 200 mg, and 300 mg) on a 3-weeks-on, 1-week-off schedule, reversible low-grade peripheral neuropathy was observed in 7 out of 9 patients (Grade 1 in 5 patients; Grade 2 in 2 patients). This neurotoxicity

manifested as **peripheral neuropathy**, balance disorders, dizziness, confusional state, and paresthesia. The protocol was subsequently amended to exclude patients with pre-existing peripheral neuropathy and to implement enhanced neurological monitoring, including assessments by specialist neurologists [1] [2].

Despite these precautions, neurological toxicity continued to be observed at lower dose levels, though with reduced frequency and severity. At the 25 mg daily dose, mild peripheral neuropathy was observed in only 1 of 16 patients, while at the 50 mg daily dose, mild to moderate neuropathy developed in 2 of 5 patients. The neurotoxicity was generally reversible upon discontinuation of **XL019**, with peripheral neuropathy resolving in 50% of affected patients and central neurotoxicity resolving in all patients within months after therapy cessation. This toxicity profile represented a significant challenge for the clinical development of **XL019**, particularly since neurological adverse events had not been observed in preclinical animal toxicology studies, highlighting the limitations of animal models in predicting certain class-specific adverse effects in humans [2] [3] [4].

Other Adverse Events

In contrast to other JAK inhibitors in development, **XL019** demonstrated a favorable **hematological toxicity profile**. No treatment-related hematologic adverse events (including thrombocytopenia, anemia, or neutropenia) were observed at the 25 mg and 50 mg dose levels. This represented a potential advantage over other JAK inhibitors such as ruxolitinib, where myelosuppression has been dose-limiting. The non-hematologic adverse events observed with **XL019** were generally mild to moderate in severity and included disgeusia (altered sense of taste), fatigue, nausea, balance disorder, confusional state, paresthesia, and skin rash. The relatively favorable hematological profile suggested that **XL019's** high selectivity for JAK2 over other JAK family members might have contributed to reduced hematological toxicity compared to less selective JAK inhibitors [1] [5].

Efficacy Results

Clinical Activity Across Dose Levels

Despite the challenges with neurological toxicity, **XL019** demonstrated **encouraging clinical activity** in patients with myelofibrosis, particularly in those harboring JAK2 V617F or MPL W515L mutations. In the initial cohorts, **XL019** resulted in reductions in splenomegaly and leukocytosis, stabilization of hemoglobin counts, improvements in blast counts, and resolution or improvement in generalized constitutional symptoms. The median spleen size in 15 patients measured below the costal margin by palpation was 14 cm (range, 3-26 cm). Importantly, all 12 evaluable patients with an activating mutation (JAK2 V617F: 11 patients; MPLW515F: 1 patient) experienced reduction in spleen size, with 5 (42%) achieving a $\geq 50\%$ decline from baseline. In contrast, the three patients with palpable splenomegaly at baseline who were JAK2 V617F mutation negative did not experience spleen size reduction, suggesting a potential correlation between mutation status and response [1] [6].

Constitutional symptoms improved significantly in patients with activating mutations. Ten of 11 patients with JAK2V617F activating mutations and baseline constitutional symptoms reported improvements in generalized constitutional symptoms including pruritus and fatigue. Additionally, reductions in leukocytosis were observed in 7 of 9 patients who presented with baseline leukocytosis of $>15,000/\text{mm}^3$. Perhaps most notably, improvements in anemia were observed in 4 patients, and three of four patients with pre-leukemic transformation showed a reduction in the levels of circulating blasts after the first cycle of **XL019**, with duration on study of 2.5, 3+, and 7.5+ months. Two of these patients also showed normalization of blast counts in the bone marrow, suggesting potential disease-modifying activity in advanced disease states [5] [6].

Efficacy Results Summary

Table 2: Efficacy Outcomes of **XL019** in Myelofibrosis Patients

Efficacy Parameter	Results in Mutation-Positive Patients	Results in Overall Population
Spleen Reduction	12/12 (100%) patients with reduction; 5/12 (42%) with $\geq 50\%$ reduction	15/18 (83%) with some reduction
Constitutional Symptoms	10/11 (91%) with improvement	10/14 (71%) with improvement

Efficacy Parameter	Results in Mutation-Positive Patients	Results in Overall Population
Leukocytosis Reduction	7/9 (78%) with reduction	7/9 (78%) with reduction
Anemia Improvement	4/6 (67%) with stabilization or improvement	4/8 (50%) with stabilization or improvement
IWG Defined Responses	Not reported separately	3/30 (10%)
Circulating Blast Reduction	2/3 (67%) in pre-leukemic patients	3/4 (75%) in pre-leukemic patients

According to the International Working Group (IWG) response criteria for myelofibrosis, **clinical responses** were observed in three (10%) of the 30 patients treated in the phase I study. The clinical activity appeared to be more pronounced in patients with JAK2 V617F or MPL W515L mutations, suggesting that the therapeutic effect might be particularly dependent on the presence of these activating mutations. This mutation-dependent activity pattern differed from that observed with less selective JAK inhibitors like ruxolitinib, which demonstrates efficacy regardless of JAK2 mutation status. The efficacy findings, while limited by the early termination of the program, provided proof-of-concept for selective JAK2 inhibition in mutation-positive myelofibrosis patients [2] [4].

Experimental Protocols and Methodologies

Clinical Trial Monitoring Protocols

The phase I evaluation of **XL019** implemented comprehensive **safety monitoring protocols**, particularly after the emergence of unexpected neurological toxicity. Following protocol amendment, patients received targeted monitoring for neuropathy every month by treating physicians and additional assessments by neurologists every three months. Safety evaluations included standard clinical findings, recording of adverse events, concomitant medications, electrocardiogram (ECG), and laboratory tests. Specific **neurological assessment protocols** included detailed neurological examinations, assessment of peripheral sensory and

motor function, and evaluation of cognitive function in cases where central neurotoxicity was suspected [2] [3].

Efficacy assessments were conducted using the International Working Group for Myelofibrosis Research and Treatment (IWG-MRT) response criteria. Spleen size was assessed by palpation at each visit, measuring the distance below the costal margin. Hematologic parameters were monitored regularly, with complete blood counts performed at baseline, weekly during the first cycle, and at each subsequent cycle. Bone marrow evaluations were performed at baseline and after every 6 cycles to assess fibrosis and blast counts. For response categorization according to IWG criteria, responses had to be maintained for at least 8 weeks to be considered sustained [2] [7].

Pharmacodynamic and Biomarker Assessments

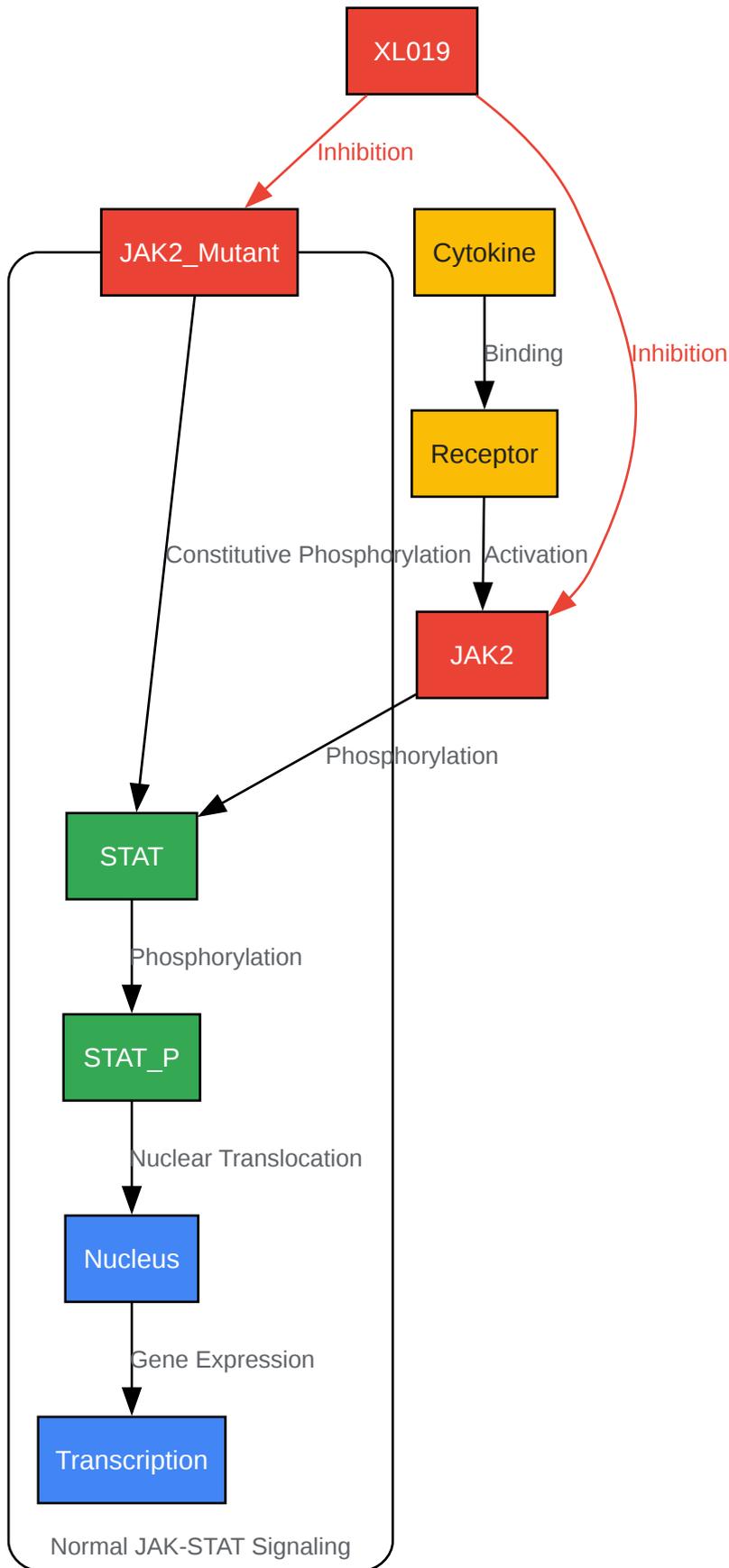
Pharmacodynamic evaluations in the **XL019** clinical trials included quantitative PCR for peripheral blood JAK2 V617F allele burden and erythropoietin-independent colony formation. Plasma and fixed blood samples were collected to evaluate changes in protein biomarkers and JAK2 signaling pathways. For molecular response assessment, peripheral blood samples were collected monthly and analyzed using PCR assays specific for the wild-type and V617F alleles of JAK2. Additional biomarker analyses included assessment of changes in plasma cytokines using a multiplex Luminex-based format comparing baseline and on-treatment plasma samples (collected at Day 1, Day 22, and Day 29) [1] [2].

Pharmacokinetic sampling was performed extensively throughout the trial. The protocol included pre-dose samples and multiple post-dose timepoints (30 minutes, 1, 2, 4, and 8 hours post-dose) on Days 1 and 22 of Cycle 1, with additional sampling at designated times during subsequent cycles. Pharmacokinetic analysis employed non-compartmental analysis of plasma concentration-time profiles for each subject using WinNonlin version 5.2. The extensive pharmacokinetic sampling allowed for thorough characterization of the absorption, distribution, and elimination properties of **XL019**, which informed the understanding of exposure-toxicity and exposure-response relationships [2].

Signaling Pathways and Mechanism of Action

XL019 functions as a **potent and selective inhibitor** of the JAK2 tyrosine kinase, which plays a pivotal role in the cellular response to cytokines and hematopoietic growth factors including erythropoietin and thrombopoietin. In myeloproliferative neoplasms with JAK2 mutations, particularly the V617F mutation in the pseudokinase domain, JAK2 exhibits constitutive activation leading to dysregulated JAK-STAT signaling. This results in continuous proliferation and survival signals independent of normal cytokine regulation. **XL019** binds to the ATP-binding site of JAK2, inhibiting its kinase activity and downstream phosphorylation of STAT transcription factors, particularly STAT3 and STAT5. The following diagram illustrates the JAK-STAT signaling pathway and **XL019**'s mechanism of action:





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*Diagram 1: JAK-STAT Signaling Pathway and **XL019** Mechanism of Action*

The selectivity profile of **XL019** is noteworthy, with **50-fold or greater selectivity** for JAK2 versus a panel of over 100 serine/threonine and tyrosine kinases, including other members of the JAK family. The IC₅₀ of **XL019** for JAK2 was 2.3 nM, compared with IC₅₀ values of ≥ 134 nM for JAK1, JAK3, and TYK2. **XL019** is non-selective for JAK2V617F versus wild-type JAK2, and potently inhibits STAT3 and STAT5 phosphorylation in cells harboring either JAK2V617F or wild-type JAK2. This mechanism underlies both the efficacy observed in mutation-positive patients and the potential for therapeutic effects in wild-type JAK2 patients through disruption of the inflammatory cascade that contributes to MF symptomatology [2] [3] [8].

Conclusion and Research Implications

The clinical development of **XL019** provided important insights into the **therapeutic potential** and **limitations** of selective JAK2 inhibition in myelofibrosis. While the compound demonstrated encouraging clinical activity, particularly in reducing splenomegaly and improving constitutional symptoms in patients with JAK2 mutations, the unexpected and dose-limiting neurotoxicity ultimately prevented further development. The dissociation between efficacy signals and the neurotoxicity observed with **XL019** highlights the challenges in targeted therapy development, where compound-specific off-target effects or on-target effects in unexpected tissues can limit therapeutic utility even when the primary mechanism shows promise [2] [3].

The experience with **XL019** contributed valuable knowledge to the field of JAK inhibitor development, informing subsequent efforts to develop safer JAK2 inhibitors. The clinical findings suggested that **high selectivity for JAK2** alone may not be sufficient to ensure a favorable therapeutic index, and that factors beyond kinase selectivity, including tissue distribution, blood-brain barrier penetration, and effects on non-kinase targets, must be carefully considered in drug development. Interestingly, subsequent research has identified that **XL019** also functions as a **P-glycoprotein inhibitor**, which may contribute to its toxicity profile and also suggests potential applications in overcoming multidrug resistance in oncology, although this remains exploratory [9]. The **XL019** clinical program exemplifies the importance of comprehensive phase I

trials with careful safety monitoring, even for targets with well-understood biology and compounds with favorable preclinical toxicity profiles.

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